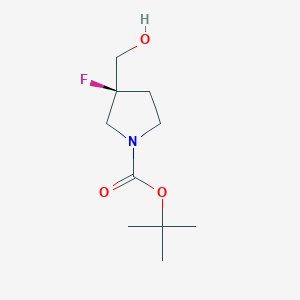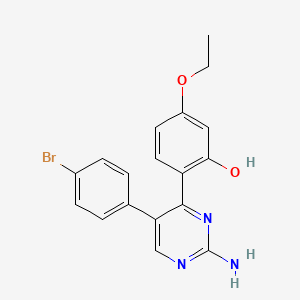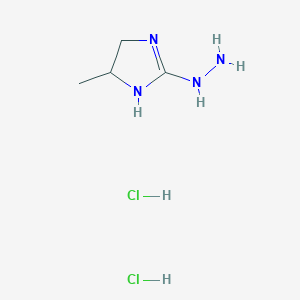
4-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of molecules similar to the compound often involves multi-step chemical reactions, starting from basic chemical building blocks. For example, Gangjee et al. (2005) designed and synthesized novel classical antifolates showing potent inhibitory activity against both human dihydrofolate reductase and human thymidylate synthase, highlighting a concise three-step sequence synthesis approach (Gangjee et al., 2005). Similarly, Nimbalkar et al. (2018) utilized ultrasound-assisted synthesis for creating anti-tubercular scaffolds, demonstrating an efficient synthesis method that could be applicable to the compound of interest (Nimbalkar et al., 2018).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, NMR, IR, and MS analyses, providing insights into the arrangement of atoms and the geometry of the molecule. Deng et al. (2013) characterized a related compound by 1H NMR, 13C- NMR, IR, MS, elemental analysis, and X-ray single-crystal determination, demonstrating the detailed structural analysis that could be applied to our compound of interest (Deng et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving the compound may include transformations of the pyrimidine ring, modifications of the acetamido and benzamide groups, and reactions involving the chlorobenzyl moiety. The reactivity towards various reagents and conditions can lead to a plethora of derivatives with potentially varied biological activities. For example, the synthesis and antimicrobial activity study by Kolisnyk et al. (2015) of thieno[2,3-d]pyrimidine derivatives showcase the type of chemical reactivity and resultant properties that could be expected from our compound of interest (Kolisnyk et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, are essential for understanding the compound's behavior in different environments. These properties are determined through experimental measurements and can inform the compound's handling, storage, and application conditions.
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, pH stability, and susceptibility to hydrolysis or oxidation, are crucial for predicting how the compound interacts in chemical reactions and biological systems. Studies like those by Sharma et al. (2016), which explore the chemical structure and bonding through crystallography and spectral analysis, provide a foundation for understanding these properties (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Potential Therapeutic Applications
4-(2-(2-((3-Chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamido)benzamide and its derivatives have been synthesized and evaluated for various therapeutic applications. These compounds show potential as anti-inflammatory, analgesic, and antitumor agents due to their unique chemical structures.
Anti-Inflammatory and Analgesic Agents : Novel derivatives synthesized from visnaginone and khellinone have been identified to possess significant anti-inflammatory and analgesic activities, potentially acting as cyclooxygenase inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Agents : Certain compounds derived from this compound have shown promising results as dual inhibitors of dihydrofolate reductase and thymidylate synthase, exhibiting potent antitumor activities against various human tumor cell lines (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Anti-Tubercular Applications : Synthesized derivatives have demonstrated in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds showing significant activity and non-cytotoxic nature (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Antiallergy Agents : N-(4-substituted-thiazolyl)oxamic acid derivatives, including related compounds, have been synthesized and tested for antiallergy activity, showing greater potency than standard drugs in animal models (Hargrave, Hess, & Oliver, 1983).
Synthesis of Heterocyclic Compounds : These compounds have been used as starting materials for the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry for drug discovery and development (Elian, Abdelhafiz, & abdelreheim, 2014).
Analgesic and Anti-Inflammatory Properties : Some derivatives have shown promising analgesic and anti-inflammatory activities in pharmacological evaluations, indicating their potential as therapeutic agents (El-Gazzar & Hafez, 2009).
Antimicrobial Activity : Synthesized derivatives have also demonstrated antimicrobial properties, providing a basis for developing new antibacterial agents (Vlasov, Vlasova, Severina, Krolenko, Borysov, Abu Sharkh, Vlasov, & Georgiyants, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-3-1-2-12(8-14)11-29-20-24-16(10-18(27)25-20)9-17(26)23-15-6-4-13(5-7-15)19(22)28/h1-8,10H,9,11H2,(H2,22,28)(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKABYXDHMJSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NC(=CC(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)



![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)


![2-{[6-(tert-butyl)-3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinolinyl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2480968.png)
